molecular formula C19H14BrN3 B2836488 (1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine CAS No. 325779-49-5

(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine

Cat. No.: B2836488
CAS No.: 325779-49-5
M. Wt: 364.246
InChI Key: YGEPNWRDCMNJAE-XDJDQNRRSA-N
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Description

(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine is an organic compound that features a bromophenyl group and a phenyldiazenylphenyl group linked by a methanimine bridge

Preparation Methods

The synthesis of (1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine typically involves the reaction of 3-bromobenzaldehyde with 4-phenyldiazenylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the methanimine linkage. The reaction mixture is then heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Chemical Reactions Analysis

(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized compounds.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for specific receptors or enzymes.

    Industry: In industrial applications, the compound is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various types of interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules, resulting in the observed biological or chemical effects.

Comparison with Similar Compounds

(1E)-1-(3-bromophenyl)-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}methanimine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(4-phenyldiazenylphenyl)methanimine: This compound has a chlorine atom instead of a bromine atom in the phenyl group, which can lead to differences in reactivity and properties.

    1-(3-fluorophenyl)-N-(4-phenyldiazenylphenyl)methanimine: The presence of a fluorine atom can significantly alter the electronic properties and reactivity of the compound.

    1-(3-iodophenyl)-N-(4-phenyldiazenylphenyl)methanimine: The iodine atom can introduce steric effects and influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

1-(3-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3/c20-16-6-4-5-15(13-16)14-21-17-9-11-19(12-10-17)23-22-18-7-2-1-3-8-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEPNWRDCMNJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401041106
Record name Benzenamine, N-[(3-bromophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401041106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325779-49-5
Record name Benzenamine, N-[(3-bromophenyl)methylene]-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401041106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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